molecular formula C11H13N5S B12589563 N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea CAS No. 590351-68-1

N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea

Cat. No.: B12589563
CAS No.: 590351-68-1
M. Wt: 247.32 g/mol
InChI Key: BYLFQNTVPYAWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyridine ring, and a thiourea moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with pyridine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the final product. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: 60-80°C
  • Catalyst: Hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

    Oxidation: Sulfonyl derivatives

    Reduction: Amines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole and pyridine rings can interact with hydrophobic pockets, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-3-yl)methyl]thiourea
  • N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea
  • N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)ethyl]thiourea

Uniqueness

N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both pyrazole and pyridine rings provides a versatile platform for further functionalization and optimization for various applications.

Properties

CAS No.

590351-68-1

Molecular Formula

C11H13N5S

Molecular Weight

247.32 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-1-(pyridin-4-ylmethyl)thiourea

InChI

InChI=1S/C11H13N5S/c1-15-7-4-10(14-15)16(11(12)17)8-9-2-5-13-6-3-9/h2-7H,8H2,1H3,(H2,12,17)

InChI Key

BYLFQNTVPYAWJB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)N(CC2=CC=NC=C2)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.